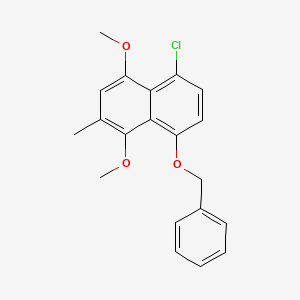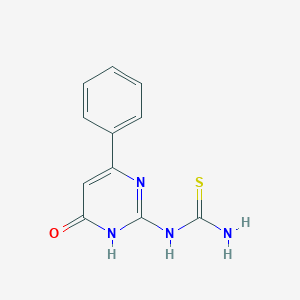
Bis(diphenylmethyl) (1-hydroxycyclohexyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(diphenylmethyl) (1-hydroxycyclohexyl)phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(diphenylmethyl) (1-hydroxycyclohexyl)phosphonate typically involves the reaction of diphenylmethylphosphine with 1-hydroxycyclohexyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is catalyzed by a base such as triethylamine. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Bis(diphenylmethyl) (1-hydroxycyclohexyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphines, and substituted phosphonates, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Bis(diphenylmethyl) (1-hydroxycyclohexyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as osteoporosis and cancer.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of Bis(diphenylmethyl) (1-hydroxycyclohexyl)phosphonate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in bone resorption, making it a potential therapeutic agent for bone-related diseases .
Comparación Con Compuestos Similares
Similar Compounds
Alendronate: A bisphosphonate used to treat osteoporosis.
Risedronate: Another bisphosphonate with similar applications.
Zoledronate: A potent bisphosphonate used in the treatment of bone metastases.
Uniqueness
Bis(diphenylmethyl) (1-hydroxycyclohexyl)phosphonate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Unlike other bisphosphonates, it has a cyclohexyl group, which may influence its interaction with biological targets and its overall efficacy in therapeutic applications .
Propiedades
Número CAS |
89865-27-0 |
|---|---|
Fórmula molecular |
C32H33O4P |
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
1-dibenzhydryloxyphosphorylcyclohexan-1-ol |
InChI |
InChI=1S/C32H33O4P/c33-32(24-14-5-15-25-32)37(34,35-30(26-16-6-1-7-17-26)27-18-8-2-9-19-27)36-31(28-20-10-3-11-21-28)29-22-12-4-13-23-29/h1-4,6-13,16-23,30-31,33H,5,14-15,24-25H2 |
Clave InChI |
DSWYLCGDJLWHDZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(O)P(=O)(OC(C2=CC=CC=C2)C3=CC=CC=C3)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


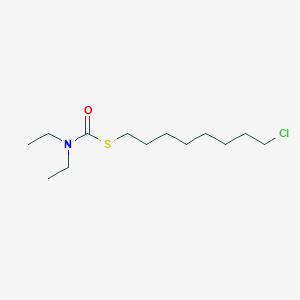


![2-Methyl-5-nitro-1-{2-[(trimethylsilyl)oxy]propyl}-1H-imidazole](/img/structure/B14393013.png)
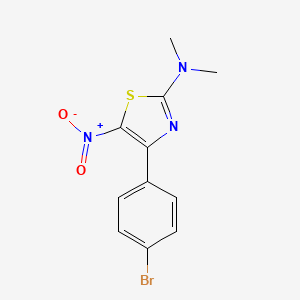
![[1,1'-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate](/img/structure/B14393032.png)
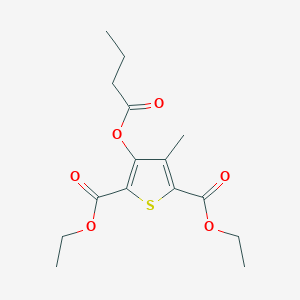
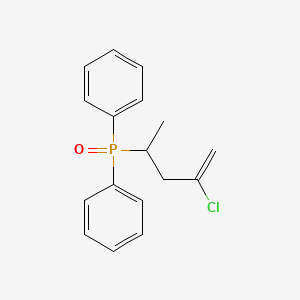
![2,2'-[Piperazine-1,4-diylbis(methylene)]bis(3-hydroxy-4H-pyran-4-one)](/img/structure/B14393047.png)
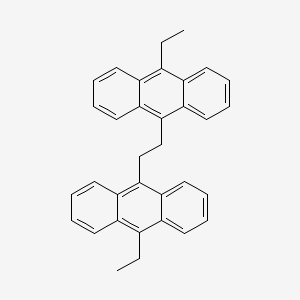

![2-Phenyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(5H)-dione](/img/structure/B14393070.png)
